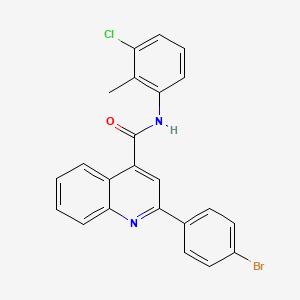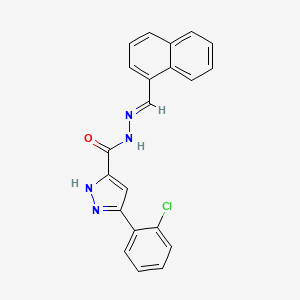![molecular formula C19H19NO4S B11663489 [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate is a complex organic compound that features a benzoate ester linked to a phenyl ring substituted with a methoxy group and a morpholine-4-carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoate ester and introduce the methoxy group through electrophilic aromatic substitution. The morpholine-4-carbothioyl group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbothioyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzoic acid derivatives, while reduction of the carbothioyl group may produce thiophenols.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, providing insights into biochemical pathways.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholine-4-carbothioyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(phenylamino)methyl)phenol
- 4-(3-(4-methoxyphenyl)acryloyl)phenol
- 4-(4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate stands out due to the presence of the morpholine-4-carbothioyl group, which imparts unique chemical and biological properties. This group enhances its potential for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate |
InChI |
InChI=1S/C19H19NO4S/c1-22-16-8-7-15(18(25)20-9-11-23-12-10-20)13-17(16)24-19(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
CMRLAGXQOFIAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3 |
solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11663408.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11663409.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663416.png)
![Diethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11663418.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663438.png)
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate](/img/structure/B11663441.png)
![6-methyl-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11663445.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663446.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663468.png)


![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11663491.png)
